

Hydroxy Desmethyl Bosentan CAS number and molecular weight

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Compound of Interest

Compound Name: Hydroxy Desmethyl Bosentan

Cat. No.: B020160

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Hydroxy Desmethyl Bosentan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hydroxy Desmethyl Bosentan**, a primary metabolite of the dual endothelin receptor antagonist, Bosentan. This document collates essential chemical data, explores the metabolic pathways involved in its formation, and outlines the broader signaling cascade of its parent compound.

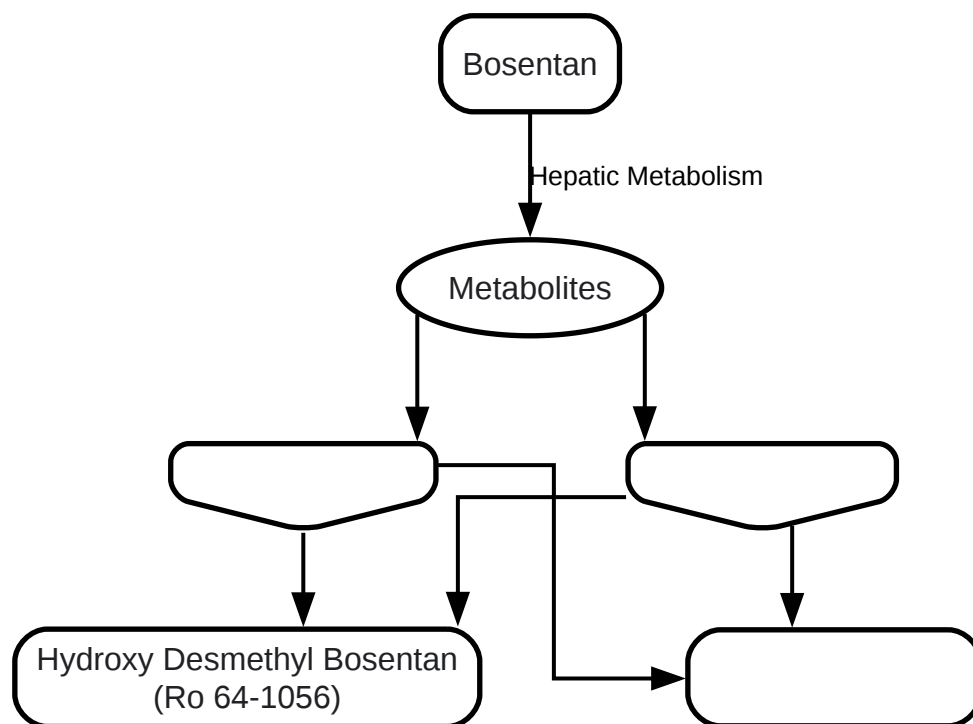
Core Compound Data

Hydroxy Desmethyl Bosentan, also known by its developmental code Ro 64-1056, is a key metabolite in the biotransformation of Bosentan.^[1] The fundamental physicochemical properties of this compound are summarized below.

Property	Value	Source
CAS Number	253688-62-9	^{[1][2][3][4]}
Molecular Formula	C26H27N5O7S	^{[1][2][3]}
Molecular Weight	553.59 g/mol	^{[1][2][3]}

Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[5][6] This process leads to the formation of several metabolites, including **Hydroxy Desmethyl Bosentan**. The metabolic cascade is a critical aspect of understanding the pharmacokinetic and pharmacodynamic profile of Bosentan.

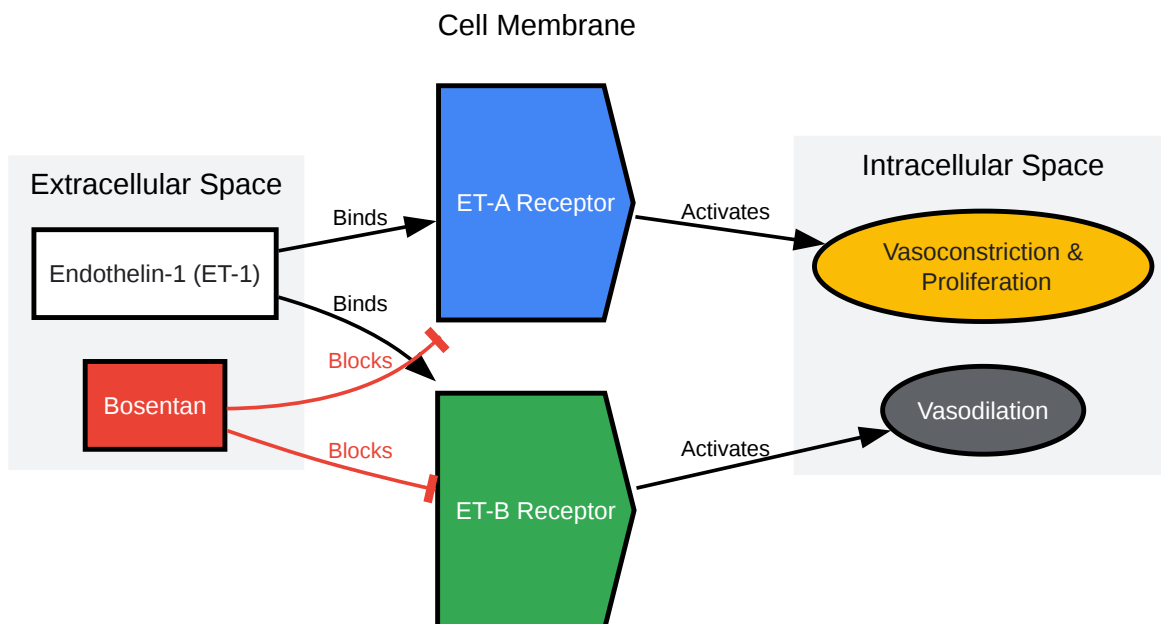


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Metabolic conversion of Bosentan.

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan functions as a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[2][5] ET-1 is a potent vasoconstrictor, and its binding to ET-A receptors on vascular smooth muscle cells promotes vasoconstriction and proliferation. [5] By blocking these receptors, Bosentan inhibits the downstream effects of ET-1, leading to vasodilation. This mechanism is central to its therapeutic use in pulmonary arterial hypertension.[2][5]



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Bosentan's dual antagonism of endothelin receptors.

Experimental Protocols: Analytical Methodologies

While specific synthesis protocols for **Hydroxy Desmethyl Bosentan** are not readily available in the public domain, the analysis of Bosentan and its related substances, including its metabolites, is well-documented. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC):

A common approach for the quantitative analysis of Bosentan and its impurities involves reverse-phase HPLC (RP-HPLC).

- **Objective:** To separate and quantify Bosentan and its related substances, including metabolites like **Hydroxy Desmethyl Bosentan**.
- **Stationary Phase:** A C8 or C18 column is typically used. For instance, a Zorbax SB-C8 (250 x 4.6mm, 5 μ) column has been reported for the analysis of Bosentan and its impurities.

- **Mobile Phase:** A gradient elution is often employed using a mixture of an acidic buffer and an organic solvent. A mobile phase consisting of a buffer (e.g., 1gm of octane-1-sulfonic acid sodium salt and 1 ml triethylamine in 1 liter of water, with pH adjusted to 2.5 with perchloric acid) and methanol has been described.
- **Detection:** UV detection is commonly performed at a wavelength of around 220 nm.
- **Validation:** Method validation is conducted according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of detection & quantification.

UV-Visible Spectrophotometry:

For simpler quantification of Bosentan in bulk and pharmaceutical dosage forms, UV-Visible spectrophotometry can be utilized.

- **Objective:** To determine the concentration of Bosentan based on its absorbance of UV light.
- **Solvent:** A suitable solvent in which the compound is soluble and stable is chosen. For example, 0.1N sodium hydroxide has been used as a diluent.
- **Wavelength of Maximum Absorbance (λ_{max}):** The absorbance of the sample solution is measured at the λ_{max} of Bosentan, which has been reported to be around 261 nm in 0.1N sodium hydroxide.
- **Quantification:** The concentration is determined by comparing the absorbance of the sample to a standard curve of known concentrations, following the Beer-Lambert law.
- **Validation:** The method is validated for linearity, accuracy, and precision as per ICH guidelines.

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